molecular formula C14H22N2O2 B2368329 N-[3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propyl]prop-2-enamide CAS No. 2411240-32-7

N-[3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propyl]prop-2-enamide

Cat. No. B2368329
CAS RN: 2411240-32-7
M. Wt: 250.342
InChI Key: RGOHVDVRDUPPKN-UHFFFAOYSA-N
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Description

“N-[3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propyl]prop-2-enamide” is a complex organic compound. It contains an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom. It also has a tert-butyl group, a propyl group, and an amide group .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the oxazole ring, possibly through a cyclodehydration reaction or a condensation reaction . The tert-butyl group, the propyl group, and the amide group would then be added in subsequent steps .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the oxazole ring and the various side groups. The oxazole ring is aromatic and planar, while the tert-butyl group is bulky and can create steric hindrance .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the oxazole ring and the various functional groups. The oxazole ring is aromatic and therefore relatively stable, but it can participate in electrophilic aromatic substitution reactions . The amide group can participate in various reactions such as hydrolysis, reduction, and condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could enhance its solubility in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, it might interact with biological targets such as proteins or enzymes. The oxazole ring and the amide group are common features in many biologically active compounds .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the specific conditions under which it is handled and stored. Proper safety measures should be taken when handling this compound .

Future Directions

The future research directions for this compound could involve studying its synthesis, reactivity, and potential applications. For example, if it’s a drug, studies could be conducted to evaluate its efficacy, safety, and mechanism of action .

properties

IUPAC Name

N-[3-(2-tert-butyl-4-methyl-1,3-oxazol-5-yl)propyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-6-12(17)15-9-7-8-11-10(2)16-13(18-11)14(3,4)5/h6H,1,7-9H2,2-5H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGOHVDVRDUPPKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C(C)(C)C)CCCNC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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